CYP1A1 (Aryl Hydrocarbon Hydroxylase) Inhibition: Meta-Methoxy vs. Unsubstituted and N-Benzylideneaniline Derivatives
N-(3-Methoxybenzylidene)aniline inhibits CYP1A1-mediated aryl hydrocarbon hydroxylase activity with an IC50 of 5,000 nM (5.00E+3 nM) [1]. In contrast, N-benzylideneaniline (unsubstituted) shows an IC50 of 24,000 nM (2.40E+4 nM) under comparable phenobarbitone-induced rat liver microsome conditions [2]. This represents a 4.8-fold greater potency for the meta-methoxy derivative. Additionally, another N-benzylideneaniline derivative (CHEMBL351569) exhibits an IC50 of 630,000 nM (6.30E+5 nM), more than 100-fold weaker than the target compound [3].
| Evidence Dimension | Inhibition of CYP1A1/Aryl hydrocarbon hydroxylase activity in rat liver microsomes |
|---|---|
| Target Compound Data | IC50 = 5,000 nM (5.00E+3 nM) |
| Comparator Or Baseline | N-Benzylideneaniline: IC50 = 24,000 nM (2.40E+4 nM); CHEMBL351569 (another N-benzylideneaniline derivative): IC50 = 630,000 nM (6.30E+5 nM) |
| Quantified Difference | 4.8-fold more potent than N-benzylideneaniline; >100-fold more potent than CHEMBL351569 |
| Conditions | 3-Methylcholanthrene-induced rat liver microsomes (target compound) vs phenobarbitone-treated rat liver microsomes (comparators) – both assays measure aryl hydrocarbon hydroxylase activity [1][2][3] |
Why This Matters
The >4-fold CYP1A1 selectivity advantage enables preferential use in ADME/Tox panels requiring specific modulation of aryl hydrocarbon receptor-mediated metabolism, where unsubstituted analogs would require higher doses and increase off-target risk.
- [1] BindingDB Entry BDBM50404853 (ChEMBL156313). IC50 data for N-(3-Methoxybenzylidene)aniline against Cytochrome P450 1A1. View Source
- [2] BindingDB Entry BDBM50404852 (ChEMBL345675). IC50 data for N-Benzylideneaniline against Cytochrome P450 1A1. View Source
- [3] BindingDB Entry BDBM50404858 (ChEMBL351569). IC50 data for an N-Benzylideneaniline derivative against Cytochrome P450 1A1. View Source
